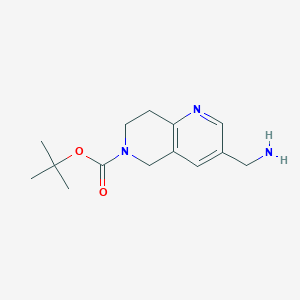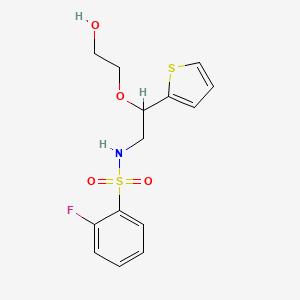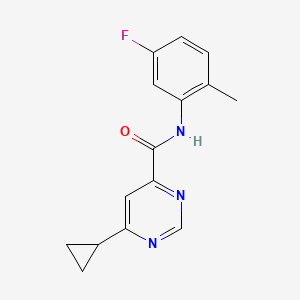![molecular formula C22H17N7O4 B2895398 2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537661-76-0](/img/structure/B2895398.png)
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures are often used in the field of medicinal chemistry due to their potential biological activities . They may have various functional groups that can interact with biological targets, leading to a range of potential therapeutic effects.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the triazolopyrimidine core, followed by various substitutions at different positions to introduce the desired functional groups .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and may involve various mechanisms. Photoreactions, for example, have been studied in similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, stability, and reactivity, can be analyzed using various techniques. These properties are often important for their potential use as drugs .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals significant antiprotozoal activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including variations synthesized through multiple steps involving bromination, Suzuki coupling, and hydrogenation, have shown strong DNA affinities and in vitro IC50 values indicating high potency. Some have also demonstrated excellent in vivo activity in mouse models, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Heterocyclic Synthesis Techniques
The synthesis of heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles via O-ethylformimides, showcases advanced techniques in heterocyclic chemistry. These processes involve the conversion of enamino nitriles to O-ethylformimides, followed by reaction with semicarbazide and cyclization with dichlorotriphenylphosphorane, leading to novel triazolo-pyrimidines (Wamhoff et al., 1993).
DNA-binding Affinity and Antimicrobial Activity
Studies on compounds like 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, and its interaction with DNA demonstrate enhanced DNA-binding affinity. This increased affinity is attributed to direct hydrogen bond interactions and better alignment with the DNA's minor groove, offering insights into the structural optimization for improved biological activity (Laughton et al., 1995).
Supramolecular Chemistry
Research into pyrimidine derivatives for supramolecular assemblies explores the use of novel pyrimidine compounds as ligands in co-crystallization with crown ethers. These studies provide valuable information on designing molecules for specific supramolecular interactions, utilizing hydrogen bonding and macrocyclic cations for constructing 2D and 3D networks (Fonari et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O4/c1-13-18(21(30)25-14-6-4-10-23-12-14)19(15-7-2-3-8-16(15)29(31)32)28-22(24-13)26-20(27-28)17-9-5-11-33-17/h2-12,19H,1H3,(H,25,30)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCRTFVNTUBGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2895318.png)
![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)


![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)
![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)